molecular formula C15H14FNO2S B2643263 2-(4-fluorophenoxy)-N-(4-(methylthio)phenyl)acetamide CAS No. 1172381-61-1

2-(4-fluorophenoxy)-N-(4-(methylthio)phenyl)acetamide

Cat. No.: B2643263
CAS No.: 1172381-61-1
M. Wt: 291.34
InChI Key: DDHZNTXZDFRUHH-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-N-(4-(methylthio)phenyl)acetamide ( 1172381-61-1) is a synthetic organic compound with the molecular formula C15H14FNO2S and a molecular weight of 291.34 g/mol . This acetamide derivative is characterized by a core structure that links a 4-fluorophenoxy moiety to a 4-(methylthio)phenylamine group, a configuration of significant interest in medicinal chemistry research . Acetamide derivatives bearing fluorophenyl and arylthioether groups are frequently explored in early-stage drug discovery for their potential biological activities. Published studies on structurally related compounds highlight that such scaffolds are investigated as potential anticancer agents . For instance, research on similar 2-(4-fluorophenyl)-N-phenylacetamide derivatives has demonstrated cytotoxic effects against human cancer cell lines, including prostate carcinoma (PC3) and breast cancer (MCF-7), suggesting that the fluorophenoxy acetamide core is a privileged structure in oncology research . Furthermore, structure-activity relationship (SAR) studies indicate that the incorporation of fluorine and specific substitution patterns on the aryl rings can profoundly influence the compound's potency and physicochemical properties, making it a valuable scaffold for developing phenotypic SAR in antiparasitic research, among other fields . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to consult the relevant safety data sheets and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-(4-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2S/c1-20-14-8-4-12(5-9-14)17-15(18)10-19-13-6-2-11(16)3-7-13/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHZNTXZDFRUHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-(4-(methylthio)phenyl)acetamide typically involves the reaction of 4-fluorophenol with 4-(methylthio)aniline in the presence of acetic anhydride. The reaction conditions often include a solvent such as dichloromethane and a catalyst like pyridine to facilitate the acylation process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-(4-(methylthio)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The compound has shown promising anticancer properties, particularly against prostate cancer cell lines. For instance, derivatives of phenylacetamide have been synthesized and evaluated for their cytotoxic effects. In studies, certain derivatives exhibited IC50 values indicating significant potency against cancer cells, with some compounds outperforming established drugs like imatinib . The structure-activity relationship (SAR) studies have highlighted the importance of specific functional groups in enhancing anticancer efficacy.

Mechanism of Action
The biological activity of 2-(4-fluorophenoxy)-N-(4-(methylthio)phenyl)acetamide is believed to involve interactions with cellular targets that modulate pathways related to cell proliferation and apoptosis. The fluorophenoxy group may engage with hydrophobic regions in proteins, while the methylthio group is thought to facilitate hydrogen bonding interactions, potentially affecting enzyme activity and receptor modulation.

Anticonvulsant Properties

Research has also focused on the anticonvulsant activity of similar phenylacetamide derivatives. Some studies have reported that these compounds exhibit protective effects in animal models of epilepsy, specifically through the maximal electroshock (MES) test and subcutaneous pentylenetetrazole tests. The results indicated that specific derivatives could provide neuroprotective effects without significant toxicity, making them candidates for further development as antiepileptic drugs .

Antitubercular Activity

The compound’s potential as an antitubercular agent has been explored through the synthesis of related derivatives that demonstrated activity against Mycobacterium tuberculosis. In vitro assessments revealed that some derivatives had minimum inhibitory concentrations (MICs) in the low microgram range, suggesting effectiveness against both drug-sensitive and resistant strains of tuberculosis . This highlights the compound's versatility and potential as a lead structure for developing new antitubercular therapies.

Chemical Synthesis and Applications

Building Block for Complex Molecules
In synthetic chemistry, this compound serves as a valuable building block for creating more complex organic compounds. Its unique functional groups allow for various chemical transformations, including oxidation and substitution reactions, which can lead to the development of novel materials with tailored properties.

Biological Probes

The compound is being investigated as a biochemical probe to study enzyme interactions and cellular mechanisms. Its ability to selectively bind to specific targets makes it a candidate for further exploration in biological assays aimed at understanding disease mechanisms and drug action pathways.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-(4-(methylthio)phenyl)acetamide involves its interaction with specific molecular targets. The fluorophenoxy group can interact with hydrophobic pockets in proteins, while the methylthio group can form hydrogen bonds or van der Waals interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The methylthio group (-SMe) in the target compound is a moderate electron donor, while the 4-fluorophenoxy group is electron-withdrawing. This contrasts with similar acetamides:

  • Nitro groups (-NO₂): In 2-(4-formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide (), the nitro group is strongly electron-withdrawing, increasing reactivity in electrophilic substitutions but reducing solubility.
  • Trifluoromethyl (-CF₃): Compound B2 (2-(3-hydroxy-5-methylphenoxy)-N-(4-(trifluoromethyl)phenyl)acetamide) exhibits enhanced lipophilicity and metabolic stability due to -CF₃ .
  • Sulfonyl (-SO₂): N-(4-(Morpholinosulfonyl)phenyl) derivatives () show improved solubility in polar solvents due to the sulfonyl group’s polarity.
Table 1: Substituent Effects on Key Properties
Compound Substituents Electronic Effect Notable Property
Target Compound -SMe, -F Mixed (donor + withdrawal) Moderate lipophilicity
2-(4-Nitrophenyl)acetamide () -NO₂ Strong withdrawal High reactivity
B2 () -CF₃ Strong withdrawal Enhanced metabolic stability
Compound 54 () -SO₂Ph Polar withdrawal Improved solubility

Physicochemical Properties

Limited melting point (mp) data are available for the target compound, but analogs suggest trends:

  • N-(4-(Morpholinosulfonyl)phenyl)-2-(p-tolylamino)acetamide (5k, ) melts at 198–200°C, reflecting sulfonyl group stability.
  • Compound 54 (: phenylsulfonyl derivative) has a high mp (204–206°C), typical for sulfonamides due to hydrogen bonding .

The target compound’s methylthio group likely lowers mp compared to sulfonyl analogs, as -SMe is less polar.

Biological Activity

2-(4-fluorophenoxy)-N-(4-(methylthio)phenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, summarizing its mechanisms of action, efficacy against various cancer cell lines, and other relevant biological effects.

Chemical Structure and Properties

The compound features a fluorophenoxy group and a methylthio-substituted phenyl group , contributing to its unique biological interactions. The presence of these functional groups enhances its ability to engage with specific molecular targets.

The mechanism of action for this compound involves interactions with proteins through hydrophobic and polar interactions. The fluorophenoxy moiety likely interacts with hydrophobic pockets in target proteins, while the methylthio group can participate in hydrogen bonding or van der Waals interactions. This dual interaction profile may modulate the activity of enzymes or receptors, leading to observed biological effects such as anti-inflammatory and anticancer activities.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study highlighted its effectiveness against various cancer cell lines, including:

Cell Line IC50 (μM) Reference
PC3 (Prostate Carcinoma)52
MCF-7 (Breast Cancer)100
L363 (Multiple Myeloma)Not specified

The compound demonstrated a higher cytotoxic effect compared to some reference drugs, indicating its potential as a lead compound for further development.

Anti-inflammatory Activity

In addition to anticancer properties, this compound has been investigated for anti-inflammatory effects. Its structural components suggest it may inhibit pathways involved in inflammation, although specific studies quantifying this effect are still needed.

Study 1: Anticancer Efficacy

In a recent study, derivatives of similar compounds were evaluated for their anticancer activity using an MTS assay. The results showed that the synthesized derivatives exhibited varying degrees of cytotoxicity against cancer cell lines, with some derivatives showing IC50 values lower than standard treatments . This suggests that structural modifications can enhance the therapeutic potential of phenylacetamide derivatives.

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study on related compounds indicated that substituents on the phenyl rings significantly influence biological activity. For instance, modifications in the methylthio group led to variations in potency against different cancer types . Such studies are crucial for optimizing the efficacy of new drug candidates derived from this scaffold.

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